molecular formula C18H17N3O B1384276 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one CAS No. 897305-46-3

2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

Cat. No. B1384276
M. Wt: 291.3 g/mol
InChI Key: XTLHMSXJVRABLW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges faced during the synthesis.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactivity of the compound with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been utilized in one-pot condensation reactions, leading to the formation of new chemical entities such as 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones and 5,5′-(arylmemylene)bis[6-amino-2-methylpyrimidin-4(3H)-ones] under specific conditions (Harutyunyan et al., 2019).

Crystal and Molecular Structure Analysis

  • Studies have revealed the crystal structures of isomeric compounds related to 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, highlighting conformational differences and the presence of multiple molecules in the structures, stabilized by hydrogen-bonding interactions (Odell et al., 2007).

Antibacterial and Antifungal Applications

  • Derivatives of the compound have demonstrated significant antibacterial and antifungal activity, showing potential for further development in pharmaceutical applications (Vijaya Laxmi et al., 2019).

Regioselectivity and Tautomerism

  • Studies on regioselectivity in methylation processes of derivatives of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one have shown high regioselectivity influenced by the medium used. Furthermore, hydration of these derivatives forms equilibrium mixtures of tautomers, indicating the influence of medium polarity on their structure (Erkin & Krutikov, 2005, 2006).

Antitubercular Activity and Molecular Docking Study

  • Certain derivatives of the compound have been predicted and proven to display moderate antitubercular activity. The mode of action of these derivatives, as indicated by molecular docking studies, suggests their potential as promising leads in the search for new antitubercular agents (Erkin et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.


properties

IUPAC Name

2-anilino-5-benzyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-16(12-14-8-4-2-5-9-14)17(22)21-18(19-13)20-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLHMSXJVRABLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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